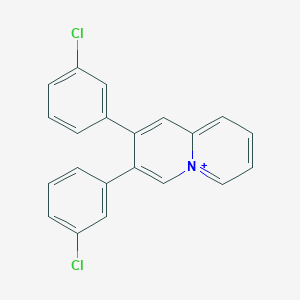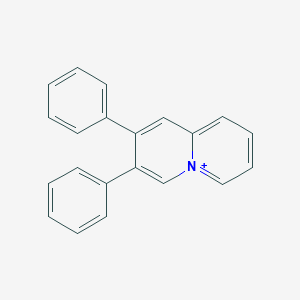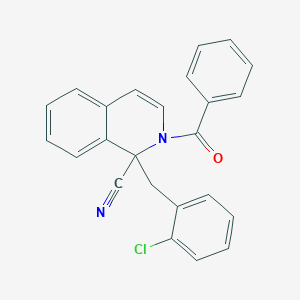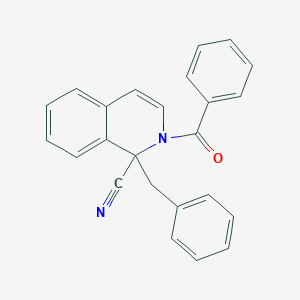![molecular formula C21H26N2O7S B280576 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)
3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as MRS2179, is a selective P2Y1 receptor antagonist. It is a compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate acts as a selective P2Y1 receptor antagonist. P2Y1 receptors are G protein-coupled receptors that are involved in platelet aggregation, thrombosis, and inflammation. By blocking P2Y1 receptors, this compound inhibits platelet aggregation and thrombosis, and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have antiplatelet and antithrombotic effects. It inhibits platelet aggregation by blocking P2Y1 receptors, which reduces the risk of thrombosis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its selectivity for P2Y1 receptors, which allows for specific targeting of these receptors. However, a limitation is that this compound may have off-target effects, which could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research could focus on its potential therapeutic applications in cardiovascular diseases, such as atherosclerosis and ischemic heart disease. Another area of research could focus on its potential use in the treatment of neurological disorders, such as epilepsy and migraine. Additionally, further research could be conducted to investigate the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with 2-nitrobenzaldehyde, followed by the addition of 2-(methylsulfanyl)ethylamine and 2-methoxyethylamine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory diseases. It has been shown to have antiplatelet and antithrombotic effects, making it a potential treatment for cardiovascular diseases. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and migraine. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
Formule moléculaire |
C21H26N2O7S |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
3-O-(2-methoxyethyl) 5-O-(2-methylsulfanylethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O7S/c1-13-17(20(24)29-10-9-28-3)19(15-7-5-6-8-16(15)23(26)27)18(14(2)22-13)21(25)30-11-12-31-4/h5-8,19,22H,9-12H2,1-4H3 |
Clé InChI |
FGPHSXSSHGOMEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


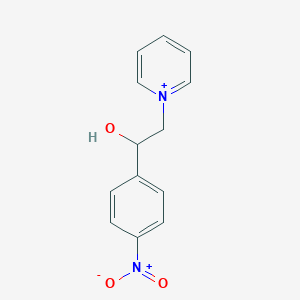
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
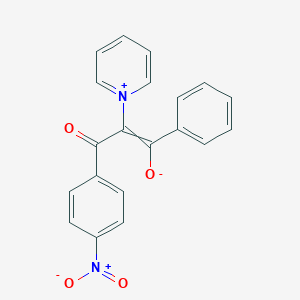
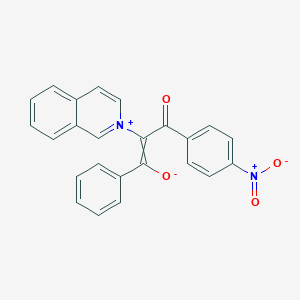
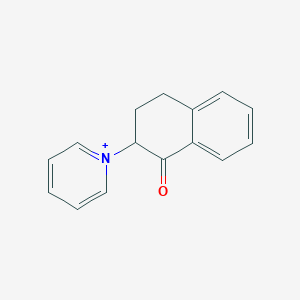
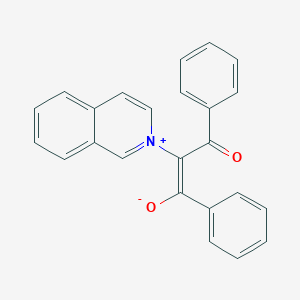
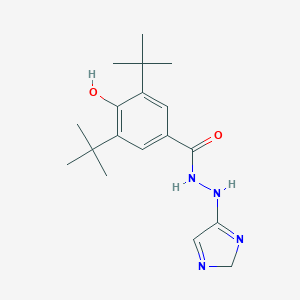
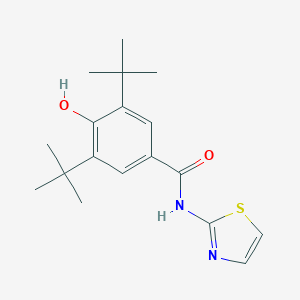
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
